Citrusinine I
Overview
Description
Citrusinine I belongs to the class of organic compounds known as acridones . These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . It is found, on average, in the highest concentration within sweet oranges (Citrus sinensis) .
Synthesis Analysis
Citrusinine I, a naturally occurring acridone alkaloid with potent antiviral activity, was synthesized for the first time via a route involving Ullmann reaction, cyclization, and selective demethylation at the 1-position with boron trifluoride etherate and lithium bromide .Molecular Structure Analysis
The molecular formula of Citrusinine I is C16H15NO5 . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
Citrusinine I is an example of an acridone alkaloid isolated from Swinglea glutinosa . These analogues were described as herbicide models, and their inhibition of photosynthesis was investigated against both photosystem I and II .Physical And Chemical Properties Analysis
Citrusinine I has a molecular weight of 301.29 . Its melting point is 205-208 °C, and its predicted boiling point is 567.5±50.0 °C . The predicted density is 1.378±0.06 g/cm3, and the predicted pKa is 7.51±0.20 .Scientific Research Applications
Anti-Herpesvirus Activity
Citrusinine I, an acridone alkaloid isolated from the root bark of citrus plants, has been found to exhibit potent activity against herpes simplex virus (HSV) types 1 and 2. Its effective concentrations (ED50) were 0.56 µg/ml and 0.74 µg/ml against HSV-1 and HSV-2, respectively. Notably, Citrusinine I also demonstrated inhibitory action against cytomegalovirus (CMV) and certain HSV-2 mutants. It appears to suppress HSV-2 and CMV DNA synthesis without inhibiting the synthesis of virus-induced early polypeptides, suggesting its potential as an antiherpetic agent (Yamamoto et al., 1989).
Synthesis of Citrusinine-I and Derivatives
The synthesis of Citrusinine-I, which has notable antiviral activity, was achieved through a process involving the Ulmann reaction, cyclization, and selective demethylation. This process facilitates the production of Citrusinine-I and its derivatives, expanding the possibilities for pharmacological application and research (Kato et al., 1993).
Antioxidant and Acetylcholine Esterase Inhibition
In 2019, a study identified Citrusinine I as displaying significant antioxidant activity. This finding indicates its potential use in therapeutic applications related to oxidative stress. Additionally, its ability to inhibit acetylcholine esterase suggests possible benefits in the treatment of conditions like Alzheimer’s disease (Posri et al., 2019).
Selective Cytotoxicity in Cancer Cells
Citrusinine-I was identified among several acridone alkaloids from the stem bark of Citrus aurantium that displayed selective cytotoxicity against various human carcinoma cells, including breast, liver, lung, and prostate cancer cells. This selective cytotoxicity highlights its potential as an agent in cancer treatment (Segun et al., 2018).
properties
IUPAC Name |
1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJHNFBCLZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235760 | |
Record name | Citrusinine I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Citrusinine I | |
CAS RN |
86680-32-2 | |
Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citrusinine I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citrusinine I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 207 °C | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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